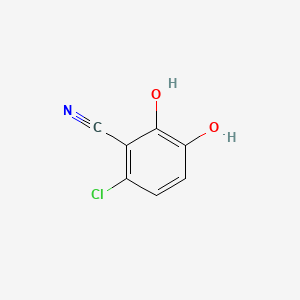6-Chloro-2,3-dihydroxybenzonitrile
CAS No.: 117654-16-7
Cat. No.: VC19155682
Molecular Formula: C7H4ClNO2
Molecular Weight: 169.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 117654-16-7 |
|---|---|
| Molecular Formula | C7H4ClNO2 |
| Molecular Weight | 169.56 g/mol |
| IUPAC Name | 6-chloro-2,3-dihydroxybenzonitrile |
| Standard InChI | InChI=1S/C7H4ClNO2/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,10-11H |
| Standard InChI Key | KGZZFGYAABNXML-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1O)O)C#N)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-Chloro-2,3-dihydroxybenzonitrile belongs to the benzonitrile family, characterized by a benzene ring fused to a nitrile group. The chlorine atom at the 6-position and hydroxyl groups at the 2- and 3-positions create a polar, planar structure. Computational studies predict a dipole moment of approximately 4.2 D due to electron-withdrawing effects from the nitrile and chlorine groups .
Physical Properties
Key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.565 g/mol | |
| Density | 1.6 g/cm³ | |
| Boiling Point | 345.9°C at 760 mmHg | |
| Flash Point | 163°C | |
| Vapor Pressure | mmHg | |
| LogP (Octanol-Water) | 1.62 | |
| Refractive Index | 1.663 |
The compound’s low vapor pressure ( mmHg at 25°C) suggests limited volatility, while its moderate LogP value (1.62) indicates balanced lipophilicity and hydrophilicity .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 6-chloro-2,3-dihydroxybenzonitrile are documented, analogous pathways for dihydroxybenzonitriles provide plausible methods:
-
Chlorination of 2,3-Dihydroxybenzonitrile:
Electrophilic chlorination using or in the presence of Lewis acids (e.g., ) could introduce the chlorine atom at the 6-position. Reaction conditions may involve toluene or dichloromethane at 60–80°C . -
Cyano Group Introduction:
Starting from 6-chloro-2,3-dihydroxybenzaldehyde, a nucleophilic substitution with cyanide ions () under acidic conditions could yield the nitrile group. This method mirrors the synthesis of 2,5-dihydroxybenzonitrile, which employs dimethylformamide (DMF) and aluminum bromide () .
Industrial Scalability
Industrial production would require optimizing catalytic systems to enhance yield. For example, ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) could act as dual solvents and catalysts, reducing energy consumption.
Comparative Analysis with Structural Analogs
2,3-Dihydroxybenzonitrile (CAS 67984-81-0)
The unchlorinated analog lacks the 6-chloro substituent, resulting in a lower molecular weight (135.12 g/mol) and boiling point (305.2°C) . Its LogP (1.79) is slightly higher, suggesting increased lipophilicity despite the absence of chlorine .
5-Chloro-2-hydroxybenzonitrile (CAS 13589-72-5)
This mono-hydroxyl analog exhibits cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values in the micromolar range. The absence of the 3-hydroxyl group may reduce metal-chelating capacity compared to 6-chloro-2,3-dihydroxybenzonitrile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume